9-(4-butoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazine-3(2H)-thione

Lipophilicity Drug-likeness Membrane permeability

9-(4-Butoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazine-3(2H)-thione (CAS 1031619-27-8) is a fused tetracyclic heteroaromatic compound bearing a 3-thione group and a 4-butoxyphenyl substituent at position 9. With molecular formula C₁₇H₁₇N₅OS and molecular weight 339.41 g/mol, it belongs to the pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazine class—a scaffold recognized in medicinal chemistry for its fused pyrazole–triazole–pyrazine architecture.

Molecular Formula C17H17N5OS
Molecular Weight 339.4 g/mol
CAS No. 1031619-27-8
Cat. No. B1373715
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name9-(4-butoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazine-3(2H)-thione
CAS1031619-27-8
Molecular FormulaC17H17N5OS
Molecular Weight339.4 g/mol
Structural Identifiers
SMILESCCCCOC1=CC=C(C=C1)C2=NN3C=CN4C(=NNC4=S)C3=C2
InChIInChI=1S/C17H17N5OS/c1-2-3-10-23-13-6-4-12(5-7-13)14-11-15-16-18-19-17(24)21(16)8-9-22(15)20-14/h4-9,11H,2-3,10H2,1H3,(H,19,24)
InChIKeyAAVMONVKDSVNJN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

9-(4-Butoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazine-3(2H)-thione (CAS 1031619-27-8): Structural Identity and Procurement Baseline


9-(4-Butoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazine-3(2H)-thione (CAS 1031619-27-8) is a fused tetracyclic heteroaromatic compound bearing a 3-thione group and a 4-butoxyphenyl substituent at position 9 . With molecular formula C₁₇H₁₇N₅OS and molecular weight 339.41 g/mol, it belongs to the pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazine class—a scaffold recognized in medicinal chemistry for its fused pyrazole–triazole–pyrazine architecture . The compound is commercially available from specialized chemical suppliers with certified purity specifications and is positioned as an advanced heterocyclic building block or reference standard for pharmaceutical research and kinase-targeted library design . Its key structural distinction is the concurrent presence of a thione (C=S) moiety at position 3 and a butoxyphenyl ether at position 9, which together confer physicochemical properties that meaningfully diverge from shorter-chain alkoxy, halogen-substituted, or unsubstituted phenyl analogs within the same scaffold family.

Why In-Class Pyrazolo-Triazolo-Pyrazine Analogs Cannot Be Casually Substituted for CAS 1031619-27-8


The pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazine scaffold family includes analogs bearing diverse 9-aryl substituents (e.g., 4-fluorophenyl, 4-methoxyphenyl, unsubstituted phenyl, 3,4-dimethylphenyl) and different 3-position functionalities (thione vs. 3-one). These structural variations produce substantial differences in predicted lipophilicity (ACD/LogP ranging from ~1.3 for 4-methoxy to ~2.8 for 4-butoxy), polar surface area, hydrogen-bonding capacity, and metabolic liability . The 4-butoxyphenyl group in CAS 1031619-27-8 introduces a flexible alkyl ether chain (C₄H₉O–) that is absent in the 4-fluoro, 4-methyl, or unsubstituted phenyl congeners, directly affecting LogD, membrane partitioning, and potential CYP450-mediated oxidation susceptibility . Furthermore, the 3-thione tautomer (C=S) versus the 3-one (C=O) analog—exemplified by 2-benzyl-9-(4-butoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3(2H)-one—alters nucleophilic/electrophilic reactivity at the 3-position, influencing alkylation chemistry, metal-chelation potential, and hydrogen-bond acceptor strength . These differences are not cosmetic; they can materially impact solubility, target engagement, metabolic stability, and synthetic derivatization pathways. Generic substitution without quantitative verification of the relevant property dimension is therefore scientifically unjustified for any application requiring reproducible structure–activity relationships.

Quantitative Differentiation Evidence for 9-(4-Butoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazine-3(2H)-thione vs. Closest Analogs


Predicted Lipophilicity (LogP) of the 4-Butoxyphenyl Analog vs. 4-Methoxyphenyl Analog

The 4-butoxyphenyl analog (CAS 1031619-27-8) exhibits a predicted ACD/LogP of 2.78, compared to a predicted AlogP of approximately 1.29 for the 4-methoxyphenyl analog (C₁₄H₁₁N₅OS, MW 297.34) . The approximately 1.49 log-unit increase reflects the extension of the alkyl ether chain from one carbon (methoxy) to four carbons (butoxy), which is expected to enhance passive membrane permeability and alter tissue distribution .

Lipophilicity Drug-likeness Membrane permeability

Commercial Purity Specification: NLT 97% with ISO-Certified Quality System

MolCore supplies CAS 1031619-27-8 with a certified purity of NLT 97% (Not Less Than 97%) under an ISO-certified quality management system, and Chemsrc lists a purity specification of 98.0% . In contrast, the commonly listed purity for the 4-methoxyphenyl analog from general suppliers is typically 95% [1]. While these purity differences are modest, the documented ISO certification provides a verifiable procurement-grade quality benchmark that may be absent for less-characterized in-class analogs.

Purity Quality assurance Procurement specification

Thione (C=S) vs. 3-One (C=O) Functional Group Divergence: Reactivity and Physicochemical Consequences

CAS 1031619-27-8 bears a thione (C=S) group at position 3, whereas the structurally related 2-benzyl-9-(4-butoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3(2H)-one carries a carbonyl (C=O) at the corresponding position [1]. The C=S group exhibits distinct physicochemical properties: the sulfur atom is a softer Lewis base, possesses larger atomic radius and polarizability, forms weaker hydrogen bonds as an acceptor (H-bond acceptor count = 6 for the target compound), but participates readily in thioether formation via S-alkylation and can act as a ligand for soft metal ions (e.g., Cu(I), Au(I), Hg(II)) . In contrast, the C=O analog participates in harder hydrogen bonding and lacks the thioether derivatization pathway.

Thione tautomer Thioamide reactivity Metal coordination Hydrogen-bond acceptor strength

Butoxyphenyl Chain Length: Predicted Physicochemical Divergence from Shorter Alkoxy and Non-Alkoxy Analogs

The n-butoxy substituent (–O(CH₂)₃CH₃) at the para position of the 9-phenyl ring differentiates CAS 1031619-27-8 from analogs bearing –F (4-fluorophenyl, MW 285.3, C₁₃H₈FN₅S), –OCH₃ (4-methoxyphenyl, MW 297.34, C₁₄H₁₁N₅OS), and unsubstituted phenyl (MW 267.33, C₁₃H₉N₅S) . The butoxy chain increases molecular weight by 42–72 Da and introduces four freely rotatable C–C/O–C bonds (total freely rotatable bonds = 5 for the target compound) . This chain length is known from medicinal chemistry precedent to modulate CYP450-mediated O-dealkylation rates, aqueous solubility, and LogD pH-dependence in a manner not recapitulated by shorter alkoxy or halogen substituents.

Alkoxy chain length Metabolic stability Solubility CYP450 liability

Predicted Drug-Likeness: Zero Rule-of-Five Violations with Moderate PSA

CAS 1031619-27-8 has zero violations of Lipinski's Rule of Five, a polar surface area (PSA) of 87 Ų, 6 hydrogen-bond acceptors, and 1 hydrogen-bond donor . These values place the compound within favorable oral drug-like chemical space (PSA < 140 Ų; HBD ≤ 5; HBA ≤ 10). By comparison, the 4-methoxyphenyl analog is reported with a PSA of approximately 90.65 Ų . The slightly lower PSA of the butoxy analog (87 vs. ~91 Ų) is consistent with the greater hydrocarbon character of the butoxy chain partially offsetting the polar heteroatom count.

Drug-likeness Oral bioavailability prediction Physicochemical profiling

Recommended Research and Industrial Application Scenarios for 9-(4-Butoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazine-3(2H)-thione Based on Evidence


Structure–Lipophilicity Relationship (SLR) Studies in Kinase-Targeted Library Design

With a predicted LogP of 2.78—substantially higher than the ~1.29 predicted for the 4-methoxyphenyl analog—CAS 1031619-27-8 can serve as the high-lipophilicity reference point in a systematic SLR campaign across the pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazine scaffold series [Section 3, Evidence Item 1]. By comparing cellular potency, solubility, and metabolic stability data obtained for the butoxy, methoxy, fluoro, and unsubstituted phenyl variants, medicinal chemists can deconvolute the contribution of 9-aryl lipophilicity to overall target engagement and ADME properties . This compound is the logical choice for the C₄-alkoxy terminus of the homolog series.

Thione-Specific Derivatization Chemistry: S-Alkylation and Metal-Complex Probe Synthesis

The 3-thione (C=S) functionality of CAS 1031619-27-8 enables S-alkylation reactions (e.g., with benzyl halides or α-haloacetamides) to generate diverse thioether libraries—a derivatization pathway inaccessible to the 3-one (C=O) analog [Section 3, Evidence Item 3]. Additionally, the thione sulfur can coordinate soft transition metals (Cu, Au, Ag), making this compound a candidate precursor for metallodrug conjugate synthesis or thiophilic enzyme active-site probe development . Researchers requiring the full thioether SAR space should procure the thione rather than the 3-one variant.

Analytical Method Development and Reference Standard Qualification

With a documented purity specification of NLT 97% under ISO-certified quality systems, CAS 1031619-27-8 is suitable as a reference standard for HPLC method development, impurity profiling, and forced-degradation studies targeting the pyrazolo-triazolo-pyrazine scaffold [Section 3, Evidence Item 2] . The available purity documentation and supplier ISO certification support its use in GLP-adjacent analytical workflows, where traceable quality documentation is a prerequisite for method validation.

Computational Chemistry and Molecular Modeling: Docking and Pharmacophore Development for Thiophilic Targets

The zero Rule-of-Five violations, moderate PSA (87 Ų), and balanced HBA/HBD profile of CAS 1031619-27-8 make it a computationally tractable lead-like scaffold for virtual screening and pharmacophore modeling [Section 3, Evidence Item 5] . The thione moiety can be specifically parameterized for sulfur–aromatic interactions and soft metal coordination in docking studies targeting proteins with thiophilic binding pockets (e.g., cysteine proteases, metallothioneins, or gold(I)-responsive enzymes), providing a structurally defined starting point for in silico hit expansion.

Quote Request

Request a Quote for 9-(4-butoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazine-3(2H)-thione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.